2-Hydroxy-N'-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
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Overview
Description
2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydroxyl group, a benzohydrazide moiety, and a propenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 1-methyl-3-phenyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is primarily based on its ability to form stable complexes with metal ions. This property is leveraged in coordination chemistry and catalysis. Additionally, its hydrazone moiety can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 2-Methoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is unique due to the presence of both a hydroxyl group and a hydrazone moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable metal complexes also sets it apart from other similar compounds.
Properties
CAS No. |
307942-18-3 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H16N2O2/c1-13(11-12-14-7-3-2-4-8-14)18-19-17(21)15-9-5-6-10-16(15)20/h2-12,20H,1H3,(H,19,21)/b12-11+,18-13+ |
InChI Key |
UOFPJBMDGDAKQJ-RZMWGWOTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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